An In-Depth Technical Guide to 2-Deoxy-L-ribose-anilide: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-Deoxy-L-ribose-anilide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-L-ribose-anilide, a derivative of the L-enantiomer of the naturally occurring deoxy sugar, is a molecule of significant interest in the field of medicinal chemistry. While its parent compound, 2-deoxy-L-ribose, has garnered attention for its ability to counteract the pro-tumoral effects of its D-enantiomer, the anilide derivative presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological relevance of 2-Deoxy-L-ribose-anilide, with a focus on its potential applications in cancer research and drug development.
Chemical Structure and Stereochemistry
2-Deoxy-L-ribose-anilide is formally known as N-phenyl-2-deoxy-L-ribopyranosylamine. Its structure consists of a 2-deoxy-L-ribose sugar moiety in its pyranose (six-membered ring) form, where the anomeric hydroxyl group is replaced by an aniline group through an N-glycosidic bond. The "L" configuration indicates that it is the stereoisomer (mirror image) of the more common 2-deoxy-D-ribose, a fundamental component of DNA.
The stereochemistry of the sugar ring is crucial to its biological activity. The specific arrangement of the hydroxyl groups and the anilino substituent at the anomeric carbon (C1) can exist as either the α or β anomer. While the anomeric configuration of commercially available 2-Deoxy-L-ribose-anilide is not always specified, laboratory synthesis can often lead to a mixture of anomers or be directed to a specific stereoisomer. A related compound, N-(4-chlorophenyl)-2-deoxy-α-L-ribopyranosylamine, has been synthesized and its α-anomeric configuration confirmed by X-ray crystallography, suggesting that the α-anomer can be a stable and isolable product.[1]
Molecular Formula: C₁₁H₁₅NO₃[2]
Molecular Weight: 209.24 g/mol [3]
CAS Number: 104578-89-4[2]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 2-Deoxy-L-ribose-anilide are not extensively reported in peer-reviewed literature. However, based on its structure and data from commercial suppliers and related compounds, the following properties can be inferred. This information is critical for handling, formulation, and experimental design.
| Property | Value | Source |
| Appearance | White to off-white solid/crystal | [4] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions. | Inferred |
| Storage Temperature | 4°C | [2] |
Spectroscopic Data:
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¹H NMR (300 MHz, DMSO-d₆): δ 1.68 (m, 1H), 1.78 (m, 1H), 3.37 (d, 1H), 3.49 (s, 1H), 3.62 (q, 1H), 3.68 (m, 1H), 4.36 (d, 1H), 4.56 (m, 1H), 4.69 (d, 1H), 6.16 (d, 1H), 6.53 (d, 2H), 6.886 (d, 2H).[1]
-
¹³C NMR (300 MHz, DMSO-d₆): δ 144.2, 129.2, 125.3, 113.4, 80.3, 68.0, 66.8, 65.7, 34.7, 20.1.[1]
Synthesis of 2-Deoxy-L-ribose-anilide
The synthesis of 2-Deoxy-L-ribose-anilide is achieved through the condensation reaction between 2-deoxy-L-ribose and aniline. This reaction is a well-established method for the formation of N-glycosidic bonds and has been historically used for the purification and characterization of sugars.[5][6]
General Synthetic Principle
The reaction involves the nucleophilic attack of the amino group of aniline on the anomeric carbon of the hemiacetal form of 2-deoxy-L-ribose. The reaction is typically acid-catalyzed, which protonates the anomeric hydroxyl group, making it a better leaving group (water).
Experimental Protocol: Purification of 2-Deoxy-L-ribose via Anilide Derivative Formation
While a dedicated synthetic protocol for 2-Deoxy-L-ribose-anilide is not extensively published, a patent describing the purification of 2-deoxy-L-ribose outlines the formation and subsequent hydrolysis of the anilide derivative.[7] This process can be adapted for the synthesis and isolation of the anilide itself.
Step 1: Reaction of Crude 2-Deoxy-L-ribose with Aniline
-
Dissolve the crude 2-deoxy-L-ribose in deionized water.
-
Add methanol and aniline to the solution.
-
Allow the reaction to proceed to form the anilide salt. The anilide derivative, being less soluble, will precipitate from the reaction mixture.
-
Filter the precipitate and wash it thoroughly.
Step 2: Isolation and Purification of 2-Deoxy-L-ribose-anilide
-
At this stage, the filtered and washed solid is the 2-Deoxy-L-ribose-anilide.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Note: The patent's primary goal is to regenerate pure 2-deoxy-L-ribose by hydrolyzing the anilide with a strongly acidic resin. For the synthesis of the anilide as the final product, this hydrolysis step would be omitted.
Applications and Biological Relevance in Drug Development
The therapeutic potential of 2-Deoxy-L-ribose-anilide is intrinsically linked to the biological activity of its parent sugar, 2-deoxy-L-ribose, particularly in the context of cancer biology.
The Role of Thymidine Phosphorylase and 2-Deoxy-D-ribose in Cancer
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in a variety of solid tumors.[8] TP catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is subsequently dephosphorylated to 2-deoxy-D-ribose.[9] Elevated levels of 2-deoxy-D-ribose in the tumor microenvironment have been shown to:
-
Promote angiogenesis: Stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]
-
Induce endothelial cell chemotaxis: Attract endothelial cells, the building blocks of blood vessels, to the tumor site.[9]
-
Confer resistance to apoptosis: Protect cancer cells from programmed cell death, particularly under hypoxic conditions.[11]
2-Deoxy-L-ribose as an Inhibitor of Pro-Tumoral Effects
2-Deoxy-L-ribose, the stereoisomer of the TP-produced deoxy-sugar, acts as a competitive inhibitor of the pro-tumoral effects of 2-deoxy-D-ribose.[8] Studies have demonstrated that 2-deoxy-L-ribose can:
-
Inhibit angiogenesis: Suppress the formation of new blood vessels induced by TP-overexpressing tumor cells.
-
Suppress metastasis: Reduce the number of metastatic nodules in preclinical models.[11]
-
Enhance apoptosis: Increase programmed cell death in tumor cells.
Rationale for 2-Deoxy-L-ribose-anilide in Drug Development
The derivatization of 2-deoxy-L-ribose to its anilide form offers several potential advantages from a drug development perspective:
-
Improved Pharmacokinetic Properties: The addition of the phenyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could potentially lead to enhanced cell permeability and bioavailability compared to the parent sugar.
-
Scaffold for Further Modification: The aniline moiety provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of analogs with potentially improved potency, selectivity, and drug-like properties.
-
Novel Molecular Interactions: The anilide group may engage in different or additional interactions with biological targets compared to the hydroxyl group of the parent sugar, potentially leading to a modified or enhanced mechanism of action.
Conclusion
2-Deoxy-L-ribose-anilide is a promising chemical entity with a strong scientific rationale for its investigation as a potential anticancer agent. Its structural relationship to 2-deoxy-L-ribose positions it as a potential inhibitor of the pro-tumoral pathways driven by thymidine phosphorylase and its metabolic product, 2-deoxy-D-ribose. While further research is required to fully elucidate its physicochemical properties, establish robust synthetic protocols, and define its precise mechanism of action, the existing evidence warrants its consideration as a valuable lead compound in the development of novel cancer therapeutics. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule and its derivatives.
References
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Nakajima, Y., et al. (2004). Inhibition of Metastasis of Tumor Cells Overexpressing Thymidine Phosphorylase by 2-Deoxy-L-ribose. Cancer Research, 64(5), 1794-1801. [Link]
-
Akiyama, S., et al. (2004). The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression. Cancer Science, 95(11), 851-857. [Link]
-
Nakajima, Y., Madhyastha, R., & Maruyama, M. (2009). 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression. Anticancer Agents in Medicinal Chemistry, 9(2), 239-245. [Link]
-
Nakajima, Y., et al. (2004). Inhibition of metastasis of tumor cells overexpressing thymidine phosphorylase by 2-deoxy-L-ribose. PubMed, 64(5), 1794-801. [Link]
- Google Patents. (2005). Method for producing 2-deoxy-L-ribose. EP1556396A1.
- Google Patents. (2013).
- Google Patents. (2005). Method for producing 2-deoxy-L-ribose. EP1556396A1.
-
Acta Crystallographica Section E: Structure Reports Online. (2008). N-(4-Chlorophenyl)-2-deoxy-α-l-ribopyranosylamine. [Link]
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